1-[1-methyl-3,5-bis(trifluoromethyl)-1H-pyrrol-2-yl]ethan-1-one
Description
1-[1-Methyl-3,5-bis(trifluoromethyl)-1H-pyrrol-2-yl]ethan-1-one (CAS: 1803611-90-6 and 1352523-98-8) is a fluorinated pyrrole derivative characterized by a methyl group at the N1 position and two trifluoromethyl (-CF₃) substituents at the 3- and 5-positions of the pyrrole ring. The ethanone group at the 2-position enhances its reactivity, making it a valuable intermediate in medicinal and materials chemistry. Its structural uniqueness lies in the combination of a heteroaromatic pyrrole core with strong electron-withdrawing -CF₃ groups, which influence its physicochemical and electronic properties .
Properties
IUPAC Name |
1-[1-methyl-3,5-bis(trifluoromethyl)pyrrol-2-yl]ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F6NO/c1-4(17)7-5(8(10,11)12)3-6(16(7)2)9(13,14)15/h3H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJYNHFYZLZVUDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=C(N1C)C(F)(F)F)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F6NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[1-methyl-3,5-bis(trifluoromethyl)-1H-pyrrol-2-yl]ethan-1-one typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, which involves the reaction of 1,4-diketones with ammonia or primary amines.
Introduction of Trifluoromethyl Groups: Trifluoromethyl groups can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid under appropriate reaction conditions.
Industrial Production Methods: In an industrial setting, the compound can be produced using continuous flow chemistry to enhance efficiency and scalability. The use of automated systems and optimized reaction conditions can help achieve higher yields and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrrole ring, involving nucleophiles like halides or alkoxides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in ether.
Substitution: Sodium hydride (NaH) in an aprotic solvent.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Halogenated or alkylated pyrroles.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of fluorinated molecules.
Biology: It serves as a probe in biological studies to investigate the interaction of fluorinated compounds with biological systems.
Industry: Utilized in the production of agrochemicals and materials due to its unique chemical properties.
Mechanism of Action
The mechanism by which 1-[1-methyl-3,5-bis(trifluoromethyl)-1H-pyrrol-2-yl]ethan-1-one exerts its effects involves its interaction with molecular targets and pathways. The trifluoromethyl groups enhance the compound's lipophilicity, allowing it to penetrate cell membranes more effectively. The pyrrole ring can interact with enzymes and receptors, modulating their activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Analog: 1-[3,5-Bis(trifluoromethyl)phenyl]ethan-1-one (CAS: 58626-38-3)
- Structure: Replaces the pyrrole ring with a benzene ring, retaining -CF₃ groups at 3,5-positions and an ethanone moiety.
- Physicochemical Properties :
- Higher melting point (~90–100°C estimated) compared to the pyrrole analog due to increased symmetry and planar aromaticity.
- Reduced solubility in polar solvents owing to the absence of a heteroatom.
- Reactivity : The phenyl ring’s electron-deficient nature (from -CF₃) favors electrophilic substitution, but the lack of a heteroatom limits hydrogen-bonding interactions compared to pyrrole derivatives .
Heterocyclic Derivatives
a) 1-(3,4-Dihydro-2H-pyran-5-yl)-2,2,2-trifluoroethan-1-one (4d)
- Structure: Features a dihydropyran ring with a trifluoroethanone group.
- Synthesis : Prepared via Friedel-Crafts acylation in 86% yield using trifluoroacetic anhydride .
- Key Differences : The oxygen atom in the pyran ring enhances polarity and solubility in protic solvents, contrasting with the pyrrole analog’s nitrogen-based basicity.
b) 1-{4-Hydroxy-3,5-bis[(pyrrolidin-1-yl)methyl]phenyl}ethan-1-one (3b)
Functional Group Analog: Prenylated Acetophenones
Compound I : 1-[2,4-Dihydroxy-3,5-bis(3-methylbut-2-en-1-yl)phenyl]ethan-1-one
- Structure: Ethanone with dihydroxy and prenyl (-C₅H₈) groups.
- Biological Relevance : Demonstrated in vivo antimalarial activity (IC₅₀ ~5 µM), attributed to prenyl groups enhancing membrane permeability.
Table 1: Key Properties of Selected Compounds
| Compound Name | Core Structure | Substituents | Melting Point/State | Synthesis Yield | Notable Features |
|---|---|---|---|---|---|
| Target Compound (CAS: 1803611-90-6) | Pyrrole | -CF₃ (3,5), -CH₃ (N1) | Likely liquid/oil* | Not reported | High lipophilicity, electron-deficient ring |
| 1-[3,5-Bis(trifluoromethyl)phenyl]ethanone | Benzene | -CF₃ (3,5) | ~90–100°C (estimated) | Not reported | Planar symmetry, suited for crystallography |
| Compound 4d (Dihydropyran derivative) | Dihydropyran | -CF₃ | Pale orange liquid | 86% | High yield, oxygen-enhanced polarity |
| Compound 3b (Pyrrolidinylmethyl derivative) | Benzene | -OH, -CH₂(pyrrolidinyl) | Deep red oil | 25–30% | Water-soluble, flexible side chains |
*Predicted based on structural analogs (e.g., fluorinated oils in and ).
Electronic and Application-Based Insights
- Electron-Withdrawing Effects : The -CF₃ groups in the target compound significantly lower the pyrrole ring’s electron density, favoring nucleophilic aromatic substitution. This contrasts with morpholinyl or piperidinyl substituents (), which donate electrons via lone pairs.
- Crystallography : SHELX software () is critical for validating structures of fluorinated compounds, where heavy atoms (e.g., F) improve diffraction data quality.
Biological Activity
1-[1-methyl-3,5-bis(trifluoromethyl)-1H-pyrrol-2-yl]ethan-1-one is a fluorinated organic compound notable for its unique pyrrole ring and trifluoromethyl groups. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, although comprehensive studies are still emerging.
- IUPAC Name : 1-[1-methyl-3,5-bis(trifluoromethyl)pyrrol-2-yl]ethanone
- Molecular Formula : C₉H₇F₆NO
- Molecular Weight : 259.15 g/mol
- Appearance : Liquid
The specific biological targets and mechanisms of action for this compound remain largely unidentified. However, its structural components suggest potential interactions with various biochemical pathways, particularly those involved in inflammation and cancer. The presence of trifluoromethyl groups may enhance the compound's stability and bioavailability, which is crucial for its pharmacological efficacy .
Potential Pharmacological Effects
Research indicates that compounds with similar structures often exhibit a range of biological activities, including:
Case Studies and Experimental Findings
A study evaluated the hepatoprotective effects of a related compound synthesized from the pyrrole framework against diethyl nitrosamine-induced liver injury in Wistar rats. The findings demonstrated significant protective effects at specific dosages, indicating that similar derivatives might exhibit protective biological activities .
Comparative Analysis with Related Compounds
To understand the unique properties of this compound, a comparison with structurally related compounds can be insightful:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 3-(3,5-bis(trifluoromethyl)phenyl)-5-methyl-2-thioxoimidazolidin-4-one | Structure | Hepatoprotective against liver injury |
| N,N'-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea | Structure | Organocatalyst in organic synthesis |
Pharmacokinetics and Safety Profile
The pharmacokinetic properties of this compound are not well-documented; however, the presence of trifluoromethyl groups is expected to enhance its metabolic stability. Safety data remains sparse; thus, further studies are required to evaluate toxicity and long-term effects.
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